3-Amino-2,2-difluoropropanoic acid hydrochloride

Catalog No.
S987493
CAS No.
1159825-06-5
M.F
C3H6ClF2NO2
M. Wt
161.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,2-difluoropropanoic acid hydrochloride

CAS Number

1159825-06-5

Product Name

3-Amino-2,2-difluoropropanoic acid hydrochloride

IUPAC Name

3-amino-2,2-difluoropropanoic acid;hydrochloride

Molecular Formula

C3H6ClF2NO2

Molecular Weight

161.53 g/mol

InChI

InChI=1S/C3H5F2NO2.ClH/c4-3(5,1-6)2(7)8;/h1,6H2,(H,7,8);1H

InChI Key

YYNGRYXSTNHZQA-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)(F)F)N.Cl

Canonical SMILES

C(C(C(=O)O)(F)F)N.Cl

3-Amino-2,2-difluoropropanoic acid hydrochloride is a synthetic compound characterized by the presence of two fluorine atoms and an amino group attached to a propanoic acid backbone. Its chemical formula is C₃H₅F₂N₁O₂·HCl, and it has a molecular weight of approximately 139.54 g/mol. This compound is often encountered in its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological research .

Chemical Properties and Availability

3-Amino-2,2-difluoropropanoic acid hydrochloride (3-DFPA HCl) is a small molecule containing a functional group of both an amine and a carboxylic acid. Several commercial suppliers offer 3-DFPA HCl, typically in milligram quantities, for research purposes [, , ].

Potential Research Applications

  • Derivatization of Biomolecules: The amine and carboxylic acid groups in 3-DFPA HCl could be useful for attaching the molecule to biomolecules like proteins or peptides. This could be aiding in their purification, analysis, or manipulation in research experiments [].
  • Medicinal Chemistry: The presence of the fluorine atoms and the amine group together in the molecule could be of interest for researchers in medicinal chemistry exploring novel drug candidates [].
, including:

  • Esterification: It can react with alcohols to form esters, which are useful in organic synthesis.
  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions, allowing for further functionalization of the molecule.

These reactions highlight the compound's versatility as a building block in organic chemistry .

Research indicates that 3-Amino-2,2-difluoropropanoic acid hydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, particularly in the context of neurological studies. Its structural similarity to neurotransmitters suggests possible interactions with neurotransmitter systems, although specific mechanisms remain under investigation .

The synthesis of 3-Amino-2,2-difluoropropanoic acid hydrochloride typically involves the following methods:

  • Fluorination: Starting from propanoic acid derivatives, fluorination reactions can introduce the two fluorine atoms.
  • Amination: The introduction of the amino group can be achieved through reductive amination or direct amination processes.
  • Formation of Hydrochloride Salt: The final step usually involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods allow for the production of high-purity compounds suitable for research applications .

3-Amino-2,2-difluoropropanoic acid hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Biochemical Studies: Used as a reagent in enzyme assays and receptor binding studies.
  • Organic Synthesis: Functions as a building block for more complex organic molecules.

Its unique properties make it valuable in both academic and industrial research settings .

Studies on 3-Amino-2,2-difluoropropanoic acid hydrochloride have focused on its interactions with biological macromolecules. Notably:

  • Enzyme Inhibition: Research has demonstrated its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing signaling pathways.

Further investigations are necessary to fully elucidate these interactions and their implications for drug development .

Several compounds share structural similarities with 3-Amino-2,2-difluoropropanoic acid hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Amino-2-fluoropropanoic acidContains one fluorine atomLess potent as an enzyme inhibitor compared to 3-amino-2,2-difluoropropanoic acid hydrochloride
2-Amino-3,3-difluoropropanoic acidHas a different position for amino groupExhibits distinct biological activity profiles
4-Amino-2,2-difluorobutanoic acidContains a butanoic backboneBroader applications in synthetic chemistry

These compounds illustrate variations in biological activity and synthetic utility while highlighting the unique properties of 3-Amino-2,2-difluoropropanoic acid hydrochloride .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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